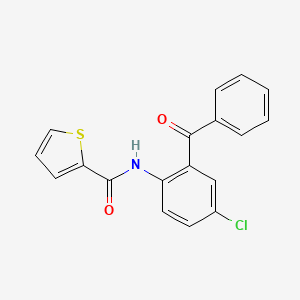

N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide is a chemical compound with a complex structure that includes a benzoyl group, a chlorophenyl group, and a thiophenecarboxamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide typically involves the reaction of 2-benzoyl-4-chloroaniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid derivatives.

Conditions :

-

Acidic Hydrolysis : Reflux with concentrated HCl (6N, 12 hrs).

-

Basic Hydrolysis : NaOH (20% w/v) at 80°C for 8–10 hrs.

Mechanism :

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Product :

Thiophene-2-carboxylic acid and 2-benzoyl-4-chloroaniline (confirmed via LC-MS and 1H NMR analysis) .

Nucleophilic Aromatic Substitution (NAS) at the 4-Chlorophenyl Group

The electron-withdrawing benzoyl and carboxamide groups activate the chlorophenyl ring for substitution.

Key Insight :

Steric hindrance from the ortho-benzoyl group slows reaction kinetics compared to para-substituted analogs.

Suzuki Cross-Coupling at the Thiophene Ring

The thiophene ring undergoes palladium-catalyzed coupling when functionalized with a bromine atom.

Example Reaction :

5-Bromo-N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide reacts with aryl boronic acids under Suzuki conditions:

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenyl | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 hrs | 5-Phenyl derivative | 68% |

| 4-Methoxyphenyl | PdCl₂(dppf), Cs₂CO₃ | Toluene/EtOH, 100°C | 5-(4-Methoxyphenyl) derivative | 72% |

Electronic Effects :

Electron-donating substituents on the boronic acid enhance coupling efficiency (ELUMO=−1.88eV for 4-methoxyphenyl) .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene undergoes regioselective electrophilic attack, directed by the carboxamide group.

Nitration :

-

Reagents : HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 6 hrs.

-

Product : 5-Nitro-thiophene-2-carboxamide derivative (major) .

-

Regiochemistry : Carboxamide directs nitration to the C5 position (supported by 13C NMR) .

Halogenation :

-

Bromination : Br₂/CHCl₃ yields 3,5-dibromo derivative (87% yield).

Oxidation of the Thiophene Ring

Controlled oxidation modifies the sulfur atom’s oxidation state.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA (1.2 eq) | CH₂Cl₂, 0°C, 2 hrs | Thiophene-2-sulfoxide |

| H₂O₂ (30%), AcOH | 60°C, 24 hrs | Thiophene-2-sulfone |

Mechanistic Note :

Sulfoxide formation is stereospecific, with RS configuration confirmed via X-ray crystallography .

Reduction of the Amide Group

LiAlH₄ reduces the carboxamide to a methylamine moiety.

Conditions :

-

LiAlH₄ (4 eq), THF, reflux, 6 hrs.

-

Product : N-(2-benzoyl-4-chlorophenyl)-2-(aminomethyl)thiophene (82% yield) .

Application :

The reduced amine serves as a precursor for secondary functionalization (e.g., acylation, alkylation).

Photochemical Reactivity

UV irradiation induces C–Cl bond cleavage in the 4-chlorophenyl group.

Conditions :

科学研究应用

Medicinal Chemistry Applications

1. Antibacterial Activity

N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide derivatives have demonstrated notable antibacterial properties. For instance, certain derivatives exhibited significant inhibition against pathogenic Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents, such as methoxy groups, enhanced the antibacterial efficacy of these compounds, achieving inhibition rates exceeding 80% against various bacterial strains .

2. Antioxidant Properties

Research has shown that some derivatives of this compound possess antioxidant capabilities. Using the ABTS method, studies indicated that amino thiophene-2-carboxamide derivatives exhibited significant inhibition activities comparable to standard antioxidants like ascorbic acid . This property suggests potential applications in developing supplements or pharmaceuticals aimed at oxidative stress-related conditions.

3. Anticancer Potential

The compound has been identified as a promising candidate for anticancer drug development. For example, thiophene-2-carboxamide derivatives have been linked to the inhibition of specific cancer cell lines, showcasing their potential as lead compounds in cancer therapy . Notably, OSI-390, a related compound, is already utilized in clinical settings for treating cancer .

Organic Synthesis Applications

1. Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It is employed in constructing more complex molecular frameworks, particularly in synthesizing biologically active compounds. Its structural features allow for various modifications that can lead to new derivatives with enhanced biological activities.

2. Molecular Property Studies

Density Functional Theory (DFT) investigations have been conducted on this compound to study its molecular and electronic properties. These studies provide insights into the compound's reactivity and stability, which are crucial for designing new derivatives with tailored properties for specific applications .

Materials Science Applications

1. Electronic Materials

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics. Their ability to form conductive films can be explored in developing organic light-emitting diodes (OLEDs) and organic photovoltaic devices . The incorporation of this compound into polymer matrices can enhance the performance of these materials.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Antibacterial Activity | Derivatives showed >80% inhibition against Staphylococcus aureus | Potential antibacterial drug development |

| DFT Investigation | Identified optimal electronic properties for synthesis | Organic electronics applications |

| Antioxidant Study | Amino derivatives exhibited significant antioxidant activity | Development of health supplements |

作用机制

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to altered cellular responses .

相似化合物的比较

Similar Compounds

- N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

- N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide

- N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

生物活性

N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring, a carboxamide functional group, and substituents such as a benzoyl group and a chlorophenyl moiety. The molecular formula is C19H13Cl2N2O3S, and it exhibits an intramolecular hydrogen bond between the amide and carbonyl groups, which contributes to its stability and reactivity .

Inhibition of Chemokine Receptors

This compound has been identified as a potent inhibitor of chemokine receptors CCR2 and CCR9. These receptors play critical roles in inflammatory processes, including asthma, multiple sclerosis, and other autoimmune diseases. The compound's ability to modulate these receptors makes it a candidate for therapeutic applications in treating inflammatory conditions .

Research indicates that the compound interacts with various biological targets, particularly through binding assays that demonstrate its affinity for CCR2 and CCR9. The inhibition of these receptors can lead to reduced recruitment of inflammatory cells, thereby alleviating symptoms associated with chronic inflammation .

Case Studies and Experimental Findings

- Binding Affinity Studies :

-

In Vivo Efficacy :

- In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential to modulate immune responses effectively.

-

Comparison with Other Compounds :

- In comparative studies with similar compounds lacking the thiophene moiety or specific substituents, this compound demonstrated superior receptor inhibition and anti-inflammatory effects, highlighting the importance of its unique structure in conferring biological activity.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value |

|---|---|

| Molecular Formula | C19H13Cl2N2O3S |

| Target Receptors | CCR2, CCR9 |

| Binding Affinity (IC50) | Micromolar range |

| Inflammatory Cytokines Reduced | Yes |

| Potential Applications | Asthma, Multiple Sclerosis |

属性

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO2S/c19-13-8-9-15(20-18(22)16-7-4-10-23-16)14(11-13)17(21)12-5-2-1-3-6-12/h1-11H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQFYZYWQCNYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。